(Rac)-MEM 1003

説明

特性

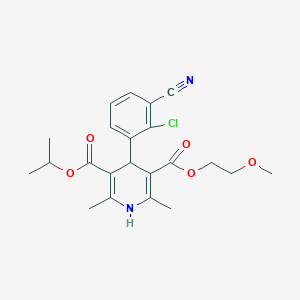

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O5/c1-12(2)30-22(27)18-14(4)25-13(3)17(21(26)29-10-9-28-5)19(18)16-8-6-7-15(11-24)20(16)23/h6-8,12,19,25H,9-10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIKSQYSAKETQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC(=C2Cl)C#N)C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-MEM 1003: A Technical Guide to its Mechanism of Action as a Neuronal L-Type Calcium Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: (Rac)-MEM 1003 is the racemic form of MEM 1003, a dihydropyridine-based modulator of L-type voltage-gated calcium channels (LTCCs). Developed by Memory Pharmaceuticals, it was investigated as a potential therapeutic for Alzheimer's disease and bipolar disorder. The core of its mechanism of action is the antagonist activity at neuronal LTCCs, aiming to normalize intracellular calcium homeostasis, which is often dysregulated in neurodegenerative diseases. Preclinical studies demonstrated its potential to improve cognitive function in animal models, attributed to its ability to reduce the slow afterhyperpolarization (sAHP) in hippocampal neurons and its selective effects on cerebral vasculature. However, the clinical development of MEM 1003 was halted after Phase 2a trials in both Alzheimer's disease and bipolar mania failed to meet their primary efficacy endpoints. This guide provides a detailed overview of the known mechanism of action, available quantitative data, relevant experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound is a potent L-type calcium channel antagonist.[1][2] Its primary molecular target is the α1 subunit of the L-type voltage-gated calcium channel, which is crucial for mediating calcium influx in response to membrane depolarization. In conditions such as aging and Alzheimer's disease, there is evidence of increased density and activity of LTCCs, leading to excessive calcium entry into neurons.[3] This calcium overload can trigger a cascade of detrimental events, including reduced neuronal excitability, activation of proteolytic enzymes, and ultimately, neuronal cell death.[3]

By blocking these channels, MEM 1003 was designed to regulate the flow of calcium and re-establish more normal intracellular calcium levels.[4][5] This modulation is believed to confer neuroprotection and restore the excitability of neurons affected by age-related cognitive decline and Alzheimer's disease.[3] A key preclinical finding was that MEM 1003 could reduce the slow afterhyperpolarization (sAHP) in hippocampal neurons, a process that is calcium-dependent and known to be exaggerated in aging, thereby enhancing neuronal excitability and improving cognitive performance in animal models.[3] Furthermore, MEM 1003 exhibited a degree of central nervous system selectivity, with a greater ability to relax cerebral vascular smooth muscle compared to peripheral vasculature, suggesting a potential to improve cerebral blood flow without causing a significant drop in blood pressure.[3]

Quantitative Data

The public availability of detailed quantitative data for this compound is limited, likely due to the discontinuation of its clinical development. However, a key piece of data regarding its potency has been reported.

| Parameter | Value | Target | Source |

| Binding Potency | ~5 nM | Brain Dihydropyridine (B1217469) Binding Site (L-type Ca2+ channel) | [3] |

Signaling Pathways

The mechanism of action of this compound is centered on the modulation of intracellular calcium signaling. Below are diagrams illustrating the relevant pathways.

Caption: this compound blocks L-type calcium channels, reducing Ca²⁺ influx and subsequent downstream signaling.

Caption: The logical relationship between Alzheimer's pathology and the therapeutic rationale for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the nature of the compound, the following are representative methodologies for key experiments.

L-Type Calcium Channel Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to its target.

-

Objective: To quantify the binding of this compound to the dihydropyridine binding site on L-type calcium channels in brain tissue.

-

Materials:

-

Brain tissue (e.g., rat cortex or hippocampus)

-

Radioligand: [3H]-(+)-PN200-110 (a high-affinity L-type channel ligand)

-

This compound at various concentrations

-

Nimodipine (B1678889) (for defining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: In assay tubes, combine the brain membrane preparation, a fixed concentration of [3H]-(+)-PN200-110 (e.g., 50 pM), and varying concentrations of this compound. For non-specific binding control tubes, add a high concentration of nimodipine (e.g., 10 µM).

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay to determine the potency of this compound.

Measurement of Slow Afterhyperpolarization (sAHP) in Hippocampal Slices

This electrophysiological protocol assesses the functional effect of this compound on neuronal excitability.

-

Objective: To measure the effect of this compound on the slow afterhyperpolarization (sAHP) in CA1 pyramidal neurons.

-

Materials:

-

Rat hippocampal slices (400 µm thick)

-

Artificial cerebrospinal fluid (ACSF)

-

This compound

-

Patch-clamp electrophysiology rig with amplifier, digitizer, and microscope

-

Glass microelectrodes

-

-

Methodology:

-

Slice Preparation: Prepare acute hippocampal slices from rats and maintain them in an interface chamber with oxygenated ACSF.

-

Whole-Cell Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

Baseline sAHP Elicitation: In current-clamp mode, adjust the cell's membrane potential to -60 mV. Elicit a burst of action potentials using a depolarizing current step (e.g., 150 ms, 200-400 pA). Record the subsequent hyperpolarization (the AHP).

-

Drug Application: Perfuse the slice with ACSF containing a known concentration of this compound.

-

Post-Drug sAHP Elicitation: After a period of drug application, repeat the current step protocol to elicit and record the sAHP in the presence of the compound.

-

Data Analysis: Measure the amplitude of the sAHP before and after drug application. The sAHP amplitude is typically measured as the average membrane potential over a specific time window (e.g., 400-500 ms) after the depolarizing pulse. Compare the amplitudes to determine the effect of this compound.

-

Caption: Electrophysiology workflow to measure the effect of this compound on slow afterhyperpolarization.

References

(Rac)-MEM 1003: A Technical Guide on a CNS-Selective L-Type Calcium Channel Modulator for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MEM 1003, also known as BAY Z 4406, is a dihydropyridine-class L-type calcium channel modulator that was investigated for its therapeutic potential in Alzheimer's disease. Developed by Memory Pharmaceuticals, MEM 1003 was specifically optimized for central nervous system (CNS) activity with a favorable cardiovascular safety profile compared to other drugs in its class. Preclinical studies demonstrated its potential to enhance cognitive function in animal models of aging and Alzheimer's disease, attributed to its neuroprotective effects and its ability to modulate neuronal excitability. Despite promising early-phase data, the clinical development of MEM 1003 was discontinued (B1498344) after a Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease failed to meet its primary efficacy endpoints. This technical guide provides a comprehensive overview of the available preclinical and clinical data on MEM 1003, including detailed experimental protocols and a review of its proposed mechanism of action. While the initial query included "(Rac)", extensive literature review did not reveal a direct, studied link between MEM 1003 and the Rac signaling pathway; therefore, this document focuses on its established role as an L-type calcium channel modulator.

Core Mechanism of Action: L-Type Calcium Channel Modulation

The primary mechanism of action of MEM 1003 is the modulation of L-type voltage-gated calcium channels (LTCCs). In the context of Alzheimer's disease, dysregulation of calcium homeostasis is a key pathological feature.[1] An excessive influx of calcium into neurons can trigger a cascade of neurotoxic events, including reduced neuronal excitability and eventual cell death.[1] The density of LTCCs has been reported to increase in the aging brain and in Alzheimer's disease, exacerbating this calcium overload.[1]

MEM 1003 was designed to counteract this by blocking L-type calcium channels, thereby regulating calcium influx and helping to re-establish normal intracellular calcium levels.[2] This modulation is believed to confer neuroprotection and restore the normal excitability of neurons affected by the pathological changes associated with Alzheimer's disease.[1]

Signaling Pathway of L-Type Calcium Channel Modulation

The following diagram illustrates the proposed mechanism of action of MEM 1003 in the context of neuronal calcium dysregulation in Alzheimer's disease.

Preclinical Data

Preclinical studies with MEM 1003 demonstrated its potential as a CNS-selective L-type calcium channel modulator with cognitive-enhancing and neuroprotective properties.

In Vitro Studies

| Parameter | Result |

| Receptor Binding Affinity | ~5 nM (to brain dihydropyridine (B1217469) binding site)[1] |

| Neuronal Excitability | Reduces the slow afterhyperpolarization (sAHP)[1] |

| Neuroprotection | Demonstrated neuroprotective effects[1] |

In Vivo Studies in Aged Rats

MEM 1003 was evaluated in aged Fischer 344 rats, a model that exhibits age-related cognitive impairment.

| Study | Model | Treatment | Key Findings |

| Attentional Set-Shifting Task | Aged Fischer 344 rats | 1.0, 10.0 mg/kg, i.p. | Improved performance in aged rats[1] |

| Morris Water Maze | Aged cognitively impaired Fischer 344 rats | Not specified | Improved spatial memory[1] |

CNS Selectivity

A key feature of MEM 1003 was its CNS selectivity, with a more pronounced effect on cerebral vasculature compared to peripheral blood vessels.[1] This suggested a lower potential for cardiovascular side effects, such as hypotension, which are common with other dihydropyridine L-type calcium channel blockers.[1]

| Vascular Tissue | Effect | Implication |

| Cerebral Arteries | Relaxation | Potential to improve cerebral blood flow[1] |

| Peripheral Arteries | Minimal relaxation | Reduced risk of lowering systemic blood pressure[1] |

Clinical Data: Phase 2a Trial (NCT00257673)

A Phase 2a, multi-center, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of MEM 1003 in patients with mild to moderate Alzheimer's disease.[2]

Study Design

| Parameter | Description |

| Number of Patients | 183[2] |

| Patient Population | Mild to moderate Alzheimer's disease (monotherapy or on stable doses of cholinesterase inhibitors)[2] |

| Treatment Arms | - 30 mg MEM 1003 twice daily- 90 mg MEM 1003 twice daily- Placebo twice daily[2] |

| Treatment Duration | 12 weeks[2] |

| Primary Endpoint | Mean change in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score[2] |

| Secondary Endpoints | - Mini-Mental State Exam (MMSE)- Alzheimer's Disease Cooperative Study - Activities of Daily Living (ADCS-ADL)- Clinician Interview-Based Impression of Change with Caregiver Input (CIBIC-Plus)- Neuropsychiatric Inventory (NPI)[2] |

Efficacy Results

The trial failed to meet its primary endpoint of a statistically significant improvement in the ADAS-cog score for the overall population.[2] The negative result was attributed in part to a large placebo response, particularly in the monotherapy subgroup.[2] In the subgroup of patients receiving concomitant cholinesterase inhibitors, there was a trend favoring MEM 1003 over placebo on the ADAS-cog, although this was not statistically significant.[2]

Safety and Tolerability

MEM 1003 was generally well-tolerated in the trial. The rates of treatment-emergent adverse events were similar across all treatment arms.[2]

Experimental Protocols

Preclinical In Vivo: Attentional Set-Shifting Task

The following diagram outlines the workflow for the attentional set-shifting task used to assess cognitive flexibility in aged rats.

Protocol Details:

-

Subjects: Aged Fischer 344 rats.[1]

-

Task: A series of discriminations where the relevant and irrelevant stimulus dimensions (e.g., scent and media) are changed. The stages include simple discrimination (SD), compound discrimination (CD), intradimensional shift (IDS), extradimensional shift (EDS), and their respective reversals (CDr, IDSr, EDSr).[1]

-

Criterion: Six consecutive correct discriminations to move to the next stage.[1]

-

Treatment: MEM 1003 (1.0 or 10.0 mg/kg) or vehicle administered intraperitoneally (i.p.) 30 minutes before testing.[1]

-

Analysis: Data were analyzed using a two-way, repeated-measures Analysis of Variance (ANOVA) followed by a Bonferroni post-hoc test.[1]

Preclinical In Vitro: Receptor Binding Assay

Protocol Details:

-

Preparation: Brain membrane preparations were generated.[1]

-

Assay: Various concentrations of MEM 1003 and a radioligand ([3H]-(+)-PN200-110, 50pM) were mixed with the membrane preparation and incubated at room temperature for two hours.[1]

-

Non-specific Binding: Determined in the presence of 10 µM Nimodipine.[1]

Preclinical In Vitro: Slow Afterhyperpolarization (sAHP) Measurement

Protocol Details:

-

Preparation: Conventional hippocampal slices (400µm) were prepared from male Fischer 344 rats and maintained at 30°C in oxygenated artificial cerebrospinal fluid (ACSF).[1]

-

Recording: Post-burst AHPs were collected in the whole-cell recording configuration using glass microelectrodes. Cells were held in voltage-clamp at -70 mV for approximately 5 minutes for stabilization, then switched to current-clamp mode with the membrane potential adjusted to -60 mV.[1]

-

Stimulation: CA1 neurons received a 150 ms (B15284909) depolarizing current step (200 to 400 pA) sufficient to elicit three or four action potentials.[1]

Conclusion

MEM 1003 represented a rational therapeutic approach for Alzheimer's disease by targeting the well-established pathological feature of calcium dysregulation. Its CNS selectivity in preclinical models was a notable feature, suggesting a potential for improved safety over existing L-type calcium channel blockers. While preclinical data demonstrated cognitive benefits in animal models, these findings did not translate into statistically significant efficacy in a Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease. The discontinuation of MEM 1003's development highlights the challenges of translating preclinical findings in neurodegenerative diseases to clinical success. The data and protocols summarized in this guide provide valuable insights for researchers in the field of Alzheimer's drug development, particularly those targeting the calcium homeostasis pathway.

References

(Rac)-MEM 1003: A Technical Guide on its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MEM 1003, a potent, CNS-selective, L-type calcium channel antagonist, was investigated for its neuroprotective effects in the context of neurodegenerative diseases, primarily Alzheimer's disease and bipolar mania. The core hypothesis centered on the modulation of neuronal calcium homeostasis, which is often dysregulated in these conditions. Preclinical studies suggested promising neuroprotective and cognitive-enhancing effects. However, the compound ultimately failed to meet its primary efficacy endpoints in Phase 2a clinical trials for both indications, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of the available data on this compound, including its mechanism of action, preclinical findings, and clinical trial outcomes.

Mechanism of Action

This compound is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) compound that acts as a potent antagonist of L-type voltage-gated calcium channels (L-VGCCs).[1][2] In the central nervous system, excessive calcium influx through L-VGCCs is implicated in neuronal excitotoxicity, a common pathway in various neurodegenerative disorders.[3] By blocking these channels, this compound was proposed to re-establish normal intracellular calcium levels, thereby preventing downstream pathological events such as the activation of calcium-dependent proteases and pro-apoptotic pathways.[4]

Preclinical evidence also suggested that MEM 1003 could reduce the slow afterhyperpolarization (sAHP) in hippocampal neurons, leading to increased neuronal excitability and potentially improved cognitive function in aged animal models.[5] Furthermore, it was reported to exhibit selective vasodilation of cerebral blood vessels over peripheral vasculature, suggesting a potential to improve cerebral blood flow without causing systemic hypotension.[5]

Signaling Pathway

The neuroprotective effects of L-type calcium channel modulation are believed to be mediated, in part, through the CaMKII-CREB signaling pathway. By reducing excessive calcium influx, this compound would theoretically mitigate the over-activation of calcium/calmodulin-dependent protein kinase II (CaMKII). This, in turn, would modulate the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival and synaptic plasticity.[6][7]

Preclinical Data

Binding Affinity

This compound was found to bind potently and selectively to the dihydropyridine binding site on L-type calcium channels in the brain.[5]

| Parameter | Value | Assay |

| Binding Affinity | ~5 nM | Radioligand binding assay with [3H]-(+)-PN200-110 in brain membrane preparations.[5] |

Note: Specific IC50 or Ki values from functional assays are not publicly available.

In Vitro and In Vivo Efficacy

Preclinical studies suggested that MEM 1003 had neuroprotective and cognitive-enhancing properties. However, specific quantitative data from these studies are not available in the public domain. The following table summarizes the reported qualitative effects.

| Model | Effect | Reported Outcome |

| Aged Rats (Cognitive Function) | Cognitive Enhancement | Improved spatial memory and attentional performance.[5] |

| Rat Hippocampal Slices | Neuronal Excitability | Reduction in the slow afterhyperpolarization (sAHP).[5] |

| Animal Models | Vasodilation | Relaxation of cerebral vascular smooth muscle with minimal effect on peripheral vasculature.[5] |

Note: Quantitative data on the magnitude of these effects (e.g., percentage improvement in cognitive scores, degree of sAHP reduction) are not publicly available.

Clinical Trials

This compound was evaluated in Phase 2a clinical trials for the treatment of mild to moderate Alzheimer's disease and acute mania in bipolar disorder. Both trials failed to meet their primary efficacy endpoints.

Phase 2a Study in Alzheimer's Disease (NCT00257673)

This multi-center, randomized, double-blind, placebo-controlled study enrolled 183 subjects with mild to moderate Alzheimer's disease.[4]

| Parameter | Description |

| Primary Endpoint | 12-week mean change in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score.[4] |

| Dose Groups | 30 mg twice daily, 90 mg twice daily, or placebo.[4] |

| Primary Outcome | The trial failed to meet its primary endpoint in the overall population.[4] A large placebo response was noted, particularly in the monotherapy subgroup.[4] |

| Subgroup Analysis | In subjects also receiving cholinesterase inhibitors, there was a non-statistically significant trend favoring MEM 1003 over placebo on the ADAS-cog score.[4] |

| Secondary Outcomes | Numeric improvements were observed in the subgroup on cholinesterase inhibitors for the Mini-Mental State Exam, Alzheimer's Disease Cooperative Study-Activities of Daily Living, Clinician Interview-Based Impression of Change with Caregiver Input, and the Neuropsychiatric Inventory, though these were not statistically significant.[4] |

| Safety | Generally well-tolerated, with similar rates of treatment-emergent adverse events across all groups.[4] Seven serious adverse events, including two deaths, were reported in five subjects (four in the 30 mg group and one in the 90 mg group), but none were deemed treatment-related by investigators.[4] |

Note: Specific quantitative data (e.g., mean change in ADAS-cog scores, p-values) for the overall population and subgroups have not been publicly released.

Phase 2a Study in Bipolar Mania

This multi-center, randomized, double-blind, placebo-controlled study enrolled 84 subjects with acute mania in bipolar disorder.[8]

| Parameter | Description |

| Primary Endpoint | Percentage of subjects with at least a 50% improvement from baseline in the Young Mania Rating Scale (YMRS) at 21 days.[8] |

| Dose Groups | MEM 1003 (escalating doses up to 180 mg twice daily) or placebo.[9] |

| Primary Outcome | The trial did not meet its primary endpoint.[8] |

| Secondary Outcomes | No significant differences were observed between MEM 1003 and placebo on the mean change from baseline in the YMRS, the Modified Clinical Global Impression – Bipolar Scale, or the Montgomery-Asberg Depression Rating Scale at 21 days.[8] |

| Safety | Generally safe and well-tolerated.[8] No serious adverse events were reported in the MEM 1003 group, whereas three SAEs of worsening mania were reported in the placebo group.[8] The most common adverse events in the MEM 1003 arm were headache, gastrointestinal effects, and pruritus.[8] |

Note: Specific quantitative data for the primary and secondary endpoints have not been publicly released.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are not publicly available. The following are generalized protocols representative of the methodologies likely employed.

Radioligand Binding Assay for L-Type Calcium Channels

Measurement of Slow Afterhyperpolarization (sAHP) in Hippocampal Slices

Conclusion

This compound was a rationally designed molecule targeting a key pathological mechanism in neurodegenerative diseases. While preclinical data suggested potential efficacy, the compound failed to demonstrate a statistically significant benefit in Phase 2a clinical trials for both Alzheimer's disease and bipolar mania. The lack of translation from preclinical models to clinical efficacy underscores the challenges in developing treatments for complex neurological disorders. The publicly available data, while incomplete, provides valuable insights into the therapeutic hypothesis and the clinical development path of a CNS-focused L-type calcium channel antagonist.

References

- 1. This compound | SPYRYX BioSCIENCES [spyryxbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Safety and Efficacy of MEM 1003 Versus Placebo in Patients With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. media.corporate-ir.net [media.corporate-ir.net]

- 6. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction | Journal of Neuroscience [jneurosci.org]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. Memory Pharmaceuticals Completes Enrollment For MEM 1003 Bipolar Trial - BioSpace [biospace.com]

(Rac)-MEM 1003: A Technical Guide to its Structure, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-MEM 1003 is a potent, racemic dihydropyridine-based L-type calcium channel (LTCC) antagonist that has been investigated for its therapeutic potential in Alzheimer's disease.[1][2][3] The "calcium hypothesis" of Alzheimer's disease posits that dysregulation of intracellular calcium homeostasis is a key event in the pathophysiology of the disease, contributing to synaptic dysfunction, formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), and ultimately neuronal cell death. By blocking L-type calcium channels, this compound is designed to modulate calcium influx, thereby offering a potential neuroprotective strategy. This technical guide provides an in-depth overview of the structure, a plausible synthesis route, and key experimental protocols for the biological evaluation of this compound.

Chemical Structure and Properties

The definitive chemical structure of this compound has been identified through chemical databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Molecular Formula | C22H25ClN2O5 |

| Molecular Weight | 432.9 g/mol |

| CAS Number | 165187-25-7 |

| Appearance | Solid |

(Data sourced from PubChem CID: 9802887 and other chemical supplier information)[1][4]

Plausible Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the searched literature, its 1,4-dihydropyridine (B1200194) core strongly suggests a synthesis route based on the well-established Hantzsch dihydropyridine (B1217469) synthesis .[5][6][7][8] This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and an amine (or ammonia).

Based on the structure of this compound, a plausible three-component Hantzsch synthesis would involve the reaction of:

-

Isopropyl acetoacetate (B1235776)

-

2-Methoxyethyl 3-aminocrotonate

Proposed Experimental Protocol:

Materials:

-

2-chloro-3-cyanobenzaldehyde

-

Isopropyl acetoacetate

-

2-Methoxyethyl 3-aminocrotonate

-

Ethanol (or other suitable alcohol like isopropanol)

-

Ammonia (B1221849) solution (or ammonium (B1175870) acetate (B1210297) as a source of ammonia)

-

Reflux apparatus

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate (B86663), silica (B1680970) gel for column chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-cyanobenzaldehyde (1 equivalent), isopropyl acetoacetate (1 equivalent), and 2-methoxyethyl 3-aminocrotonate (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Ammonia: Add a source of ammonia, such as a concentrated aqueous ammonia solution (1 equivalent), to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure racemic product.

Table 2: Plausible Reactants and Expected Product for Hantzsch Synthesis of this compound

| Reactant | Role |

| 2-chloro-3-cyanobenzaldehyde | Aldehyde component |

| Isopropyl acetoacetate | β-ketoester component |

| 2-Methoxyethyl 3-aminocrotonate | Enamine/β-aminoester component |

| Product | This compound |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by blocking L-type voltage-gated calcium channels. In the context of Alzheimer's disease, this action is hypothesized to counteract the detrimental effects of calcium dysregulation.

Caption: Signaling pathway of this compound in Alzheimer's disease.

Experimental Workflows for Biological Evaluation

The biological activity of this compound can be assessed through a series of in vitro and in vivo experiments.

In Vitro Evaluation Workflow

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Evaluation Workflow

Caption: Workflow for in vivo evaluation of this compound.

Detailed Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording L-type calcium channel currents in HEK293 cells stably expressing the channel subunits.[9][10][11][12]

Cell Culture:

-

Culture HEK293 cells stably expressing the desired L-type calcium channel subunits (e.g., α1C, β2, α2δ) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Plate cells on glass coverslips 24-48 hours before recording.

Solutions:

-

External Solution (in mM): 120 TEA-Cl, 10 CsCl, 10 CaCl2 (or BaCl2 as the charge carrier), 10 HEPES. Adjust pH to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 115 Cs-methanesulfonate, 10 Cs-BAPTA, 5 CaCl2, 8 MgCl2, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Protocol:

-

Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -90 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 mV increments for 300 ms) to elicit L-type calcium currents.

-

Record and analyze the currents using appropriate software to determine current-voltage relationships, channel kinetics, and the inhibitory effect of this compound at various concentrations to determine the IC50.

In Vivo: Morris Water Maze

This protocol is for assessing spatial learning and memory in an Alzheimer's disease mouse model.[13][14][15][16][17]

Apparatus:

-

A circular pool (typically 1.2-1.5 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

An escape platform submerged ~1 cm below the water surface.

-

A video tracking system to record the mouse's swim path.

-

Distal visual cues placed around the room.

Procedure:

-

Acquisition Phase (e.g., 5 days, 4 trials per day):

-

Place the mouse into the pool at one of four randomized starting positions, facing the wall of the pool.

-

Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day 6):

-

Remove the escape platform from the pool.

-

Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Visible Platform Trial (Optional):

-

To control for sensorimotor deficits, conduct a trial with the platform made visible (e.g., with a flag). The mouse should quickly swim to the visible platform.

-

Data Analysis:

-

Acquisition: Analyze the learning curve by plotting the mean escape latency and path length across training days. A steeper downward slope indicates faster learning.

-

Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates good spatial memory.

Conclusion

This compound represents a targeted therapeutic approach for Alzheimer's disease based on the calcium hypothesis. This guide provides a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, its mechanism of action within relevant signaling pathways, and robust experimental protocols for its preclinical evaluation. The provided information is intended to be a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.

References

- 1. PubChemLite - this compound (C22H25ClN2O5) [pubchemlite.lcsb.uni.lu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 165187-25-7|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 9. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 14. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

(Rac)-MEM 1003 Enantiomers: A Technical Guide to an L-Type Calcium Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

Quantitative Activity of MEM 1003 Enantiomers

Information regarding the specific biological activity of the (-)-MEM 1003 enantiomer is scarce in publicly accessible literature. However, it is a well-established principle in pharmacology that enantiomers of chiral drugs can exhibit significantly different potencies and efficacies.[5][6][7] For dihydropyridine (B1217469) calcium channel blockers, the activity often resides predominantly in one enantiomer. The available quantitative data for (+)-MEM 1003 is summarized below.

| Compound | Target | Assay Type | Value | Tissue/Cell Type | Reference |

| (+)-MEM 1003 | L-Type Calcium Channel (Dihydropyridine Site) | Radioligand Binding | ~5 nM (Ki) | Brain | [1] |

Note: The binding affinity of the (-)-MEM 1003 enantiomer has not been reported in the reviewed literature. Based on the stereoselectivity observed with other dihydropyridine L-type calcium channel blockers, it is hypothesized that the (-)-enantiomer would exhibit significantly lower binding affinity.

Mechanism of Action and Signaling Pathways

MEM 1003 exerts its pharmacological effects by modulating the activity of L-type voltage-gated calcium channels, which are crucial for regulating calcium influx into neurons.[1][2] In neurological disorders such as Alzheimer's disease, dysregulation of calcium homeostasis is a key pathological feature, often leading to neuronal excitotoxicity and cell death.[8][9] By blocking LTCCs, MEM 1003 was proposed to restore normal intracellular calcium levels, thereby exerting a neuroprotective effect.[1][2]

The downstream signaling cascade following the inhibition of L-type calcium channels in a neuron is multifaceted. Reduced calcium influx can lead to a decrease in the activation of calcium-dependent enzymes and transcription factors, ultimately impacting neuronal excitability and survival.

Experimental Protocols

Synthesis of (Rac)-MEM 1003

This compound, as a dihydropyridine derivative, can be synthesized via the Hantzsch pyridine (B92270) synthesis. This is a multi-component reaction that typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.

General Protocol for Hantzsch Dihydropyridine Synthesis:

-

Reactants:

-

An appropriate aromatic or aliphatic aldehyde.

-

Two equivalents of a β-ketoester (e.g., ethyl acetoacetate).

-

A nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate.

-

-

Solvent:

-

Often carried out in a protic solvent such as ethanol (B145695) or acetic acid.

-

-

Procedure:

-

The aldehyde, β-ketoester, and nitrogen source are combined in the chosen solvent.

-

The reaction mixture is typically heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is achieved by recrystallization or column chromatography.

-

Chiral Separation of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is typically achieved using chiral chromatography.

General Protocol for Chiral HPLC Separation:

-

Stationary Phase: A chiral stationary phase (CSP) is used. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly employed for the separation of dihydropyridines.

-

Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is used. The exact ratio is optimized to achieve baseline separation.

-

Detection: UV detection is typically used, as dihydropyridines have a strong chromophore.

-

Procedure:

-

The racemic mixture of MEM 1003 is dissolved in the mobile phase.

-

The solution is injected onto the chiral HPLC column.

-

The enantiomers are separated based on their differential interactions with the CSP.

-

The two enantiomers will elute at different retention times, allowing for their collection as separate fractions.

-

Biological Activity Assays

Radioligand Binding Assay for L-Type Calcium Channels:

This assay is used to determine the binding affinity of the enantiomers to the dihydropyridine binding site on the L-type calcium channel.

-

Materials:

-

Membrane preparations from a tissue or cell line expressing LTCCs (e.g., rat brain cortex or HEK293 cells overexpressing the channel).

-

A radiolabeled dihydropyridine ligand (e.g., --INVALID-LINK---PN200-110).

-

Test compounds ((+)-MEM 1003 and (-)-MEM 1003) at various concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

-

Procedure:

-

The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated.

-

Patch-Clamp Electrophysiology for Functional Inhibition:

This technique is used to measure the functional inhibition of L-type calcium channel currents by the enantiomers.

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on cells expressing L-type calcium channels (e.g., primary neurons or a stable cell line).

-

Recording Solutions:

-

The external solution contains a charge carrier for the calcium channel (e.g., Ba²⁺ or Ca²⁺) and blockers for other ion channels (e.g., Na⁺ and K⁺ channels).

-

The internal (pipette) solution contains a suitable electrolyte and a calcium chelator.

-

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal").

-

The membrane patch under the pipette is ruptured to allow electrical access to the cell interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential where the LTCCs are closed.

-

Depolarizing voltage steps are applied to activate the LTCCs and elicit an inward current.

-

The test compound is applied to the external solution, and the effect on the current amplitude is measured.

-

A concentration-response curve is generated to determine the IC₅₀ for channel inhibition.

-

Conclusion

This compound and its enantiomers, particularly the clinically investigated (+)-MEM 1003, represent a targeted approach to modulating neuronal L-type calcium channels for the potential treatment of neurological disorders. While the clinical development of MEM 1003 was ultimately unsuccessful, the available preclinical data for the (+)-enantiomer highlights its potent and CNS-selective profile. The lack of publicly available data on the (-)-enantiomer underscores a gap in the complete understanding of the stereochemical pharmacology of this compound. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and biological evaluation of such dihydropyridine enantiomers, which may be valuable for the development of future CNS-targeted L-type calcium channel modulators. Further research into the differential activities of such enantiomers could provide crucial insights for designing more effective and safer therapeutic agents.

References

- 1. media.corporate-ir.net [media.corporate-ir.net]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential properties of enantiomers of commercially available racemates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of L-type calcium channels in Alzheimer’s disease: A potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of L-Type Calcium Channels in Neuronal Excitability and Aging - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-MEM 1003: A Technical Whitepaper on its Therapeutic Potential and Discontinuation

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-MEM 1003 is the racemic form of MEM 1003, a dihydropyridine (B1217469) compound identified as a potent antagonist of L-type calcium channels.[1][2] Developed by Memory Pharmaceuticals Corp., MEM 1003, also known as BAY Z 4406, was investigated for its therapeutic potential in central nervous system (CNS) disorders, primarily Alzheimer's disease and acute mania associated with bipolar disorder. The core therapeutic hypothesis was centered on the modulation of aberrant neuronal calcium signaling, a key pathological feature implicated in these conditions.[3]

Preclinical studies suggested that MEM 1003 could improve cognitive function in animal models and exhibited a degree of CNS selectivity.[3] Early-phase human trials established a generally favorable safety and tolerability profile.[3] However, the clinical development of MEM 1003 was ultimately halted due to a failure to demonstrate efficacy in pivotal Phase 2a clinical trials for both Alzheimer's disease and bipolar mania.[3][4][5] This guide provides a comprehensive overview of the available technical information regarding this compound, including its mechanism of action, relevant signaling pathways, and a summary of its clinical evaluation.

Mechanism of Action

This compound functions as an L-type calcium channel antagonist. L-type calcium channels are voltage-gated ion channels crucial for regulating calcium influx into neurons in response to membrane depolarization. In the CNS, these channels, particularly the Cav1.2 and Cav1.3 subtypes, are involved in a multitude of neuronal processes, including synaptic plasticity, gene expression, and neurotransmitter release.

The therapeutic rationale for using an L-type calcium channel antagonist in Alzheimer's disease stems from the "calcium hypothesis of aging and dementia," which posits that sustained disruptions in calcium homeostasis contribute to the neuronal dysfunction and death observed in neurodegenerative disorders. By blocking these channels, this compound was expected to attenuate excessive calcium entry, thereby mitigating downstream pathological events.

L-type Calcium Channel Signaling in Neurons

The influx of calcium through L-type calcium channels initiates a cascade of intracellular signaling events. A critical pathway involves the activation of calcium-dependent enzymes, such as Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate various downstream targets, including transcription factors like the cAMP-response element-binding protein (CREB). Phosphorylation of CREB leads to the transcription of genes involved in synaptic plasticity and neuronal survival.

References

- 1. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of MEM 1003: A Technical Guide for CNS Drug Discovery Professionals

An In-Depth Technical Guide on the Preclinical In Vitro Characterization of MEM 1003, a CNS-Selective L-Type Calcium Channel Modulator.

Executive Summary

This technical guide provides a comprehensive overview of the in vitro studies of MEM 1003, a novel dihydropyridine (B1217469) derivative identified as a potent and selective modulator of L-type voltage-gated calcium channels (L-VGCCs). Developed by Memory Pharmaceuticals Corp., MEM 1003 was primarily investigated for its therapeutic potential in Alzheimer's disease. This document details the compound's mechanism of action, summarizes key in vitro experimental findings, provides detailed experimental protocols for the assays employed, and explores the potential, though indirect, link to the Rac signaling pathway. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of neuroscience and CNS disorders.

Introduction: MEM 1003

MEM 1003 is the (+)-enantiomer of a dihydropyridine compound optimized for central nervous system (CNS) activity. Its primary mechanism of action is the modulation of L-type calcium channels, which are critical in regulating intracellular calcium homeostasis.[1] Perturbations in calcium signaling are implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's, where excessive calcium influx can lead to neuronal dysfunction and cell death.[1][2] MEM 1003 was designed to have a favorable therapeutic window, with potent CNS effects and a reduced impact on cardiovascular parameters compared to other L-type calcium channel blockers.[2] Although clinical trials for Alzheimer's disease and bipolar mania did not meet their primary efficacy endpoints, the preclinical in vitro data for MEM 1003 provide valuable insights for the development of future CNS-targeted calcium channel modulators.[3][4]

Core Mechanism of Action: L-Type Calcium Channel Modulation

MEM 1003 acts as an antagonist of L-type voltage-gated calcium channels. These channels are crucial for calcium influx into neurons following membrane depolarization. By blocking these channels, MEM 1003 is proposed to normalize aberrant calcium signaling within neurons, a key pathological feature in several CNS disorders.[1]

Quantitative Data Summary

While specific IC50 or Ki values for MEM 1003 are not publicly available in the reviewed literature, the following table summarizes the types of in vitro assays conducted to characterize its activity.

| Assay Type | Target | Radioligand/Method | Key Finding |

| Receptor Binding Assay | L-type Calcium Channels | [3H]-(+)-PN200-110 | Characterization of binding affinity and selectivity for L-type calcium channels in brain membrane preparations.[2] |

| Electrophysiology | Neuronal Excitability | Whole-cell patch-clamp recording of sAHP | MEM 1003 reduces the slow afterhyperpolarization (sAHP) in hippocampal neurons, suggesting an increase in neuronal excitability.[2] |

| Neuroprotection Assays | Neuronal Viability | Glutamate-induced excitotoxicity, Oxidative stress | MEM 1003 demonstrates neuroprotective properties in cellular models of neuronal damage.[2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize MEM 1003.

L-Type Calcium Channel Binding Assay

This assay is designed to determine the binding affinity of a test compound to L-type calcium channels.

Objective: To quantify the binding of MEM 1003 to L-type calcium channels in brain tissue.

Materials:

-

Brain membrane preparations (e.g., from rat cortex or hippocampus)

-

Radioligand: [3H]-(+)-PN200-110 (a high-affinity L-type channel ligand)

-

Test compound: MEM 1003 at various concentrations

-

Non-specific binding control: Nimodipine (10 µM)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Brain membrane preparations are homogenized in an appropriate buffer.

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-(+)-PN200-110 (e.g., 50 pM) and varying concentrations of MEM 1003.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled L-type channel blocker, such as 10 µM nimodipine.

-

The mixture is incubated at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Following incubation, the samples are rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the Ki or IC50 value for MEM 1003.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical properties of individual neurons and assess the effect of MEM 1003 on ion channel function.

Objective: To determine the effect of MEM 1003 on the slow afterhyperpolarization (sAHP) in hippocampal neurons.[2]

Materials:

-

Hippocampal slices (e.g., from Fischer 344 rats)

-

Artificial cerebrospinal fluid (aCSF)

-

Glass microelectrodes (3 MΩ)

-

Patch-clamp amplifier and data acquisition system

-

MEM 1003 solution

Protocol:

-

Hippocampal slices (400 µm) are prepared and maintained in an interface-type holding chamber with oxygenated aCSF.

-

A single CA1 pyramidal neuron is identified under a microscope.

-

A glass microelectrode filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell recording configuration.

-

The neuron is held in voltage-clamp at -70 mV for membrane stabilization.

-

The recording is switched to current-clamp mode, and the membrane potential is adjusted to -60 mV.

-

A depolarizing current step (150 ms, 200-400 pA) is injected to elicit a train of action potentials.

-

The subsequent sAHP is recorded.

-

MEM 1003 is applied to the slice via the perfusion system, and the sAHP is recorded again to assess the effect of the compound.

-

Data are analyzed to quantify the change in sAHP amplitude and duration in the presence of MEM 1003.

In Vitro Neuroprotection Assays

These assays are used to evaluate the ability of a compound to protect neurons from various toxic insults.

Objective: To assess the neuroprotective effect of MEM 1003 against glutamate-induced neuronal death.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y)

-

MEM 1003

-

Cell viability assay reagents (e.g., MTT, LDH assay kit)

Protocol:

-

Neuronal cells are seeded in multi-well plates and allowed to adhere and differentiate.

-

Cells are pre-incubated with various concentrations of MEM 1003 for a specified period (e.g., 1-2 hours).

-

A toxic concentration of glutamate is added to the wells to induce excitotoxicity.

-

Control wells include untreated cells, cells treated with MEM 1003 alone, and cells treated with glutamate alone.

-

After a defined exposure time (e.g., 24 hours), cell viability is assessed using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

-

The percentage of neuroprotection is calculated by comparing the viability of cells treated with MEM 1003 and glutamate to those treated with glutamate alone.

Objective: To evaluate the ability of MEM 1003 to protect neurons from oxidative damage.

Materials:

-

Neuronal cell cultures

-

MEM 1003

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

-

Cell viability and reactive oxygen species (ROS) detection reagents (e.g., DCFH-DA)

Protocol:

-

Neuronal cells are plated as described above.

-

Cells are pre-treated with MEM 1003.

-

H₂O₂ is added to induce oxidative stress.

-

After incubation, cell viability is measured.

-

In parallel experiments, intracellular ROS levels can be quantified using a fluorescent probe like DCFH-DA.

-

The neuroprotective effect is determined by the ability of MEM 1003 to preserve cell viability and reduce ROS levels.

Potential Link to Rac Signaling Pathway

The user's initial query included "(Rac)", suggesting an interest in the Rac signaling pathway. While there is no direct evidence of MEM 1003 interacting with Rac, an indirect link can be postulated through the modulation of intracellular calcium levels.

The small GTPase Rac is a key regulator of the actin cytoskeleton and is involved in processes such as neuronal migration, dendritic spine morphology, and synaptic plasticity. Studies have shown that an increase in intracellular calcium can lead to the activation of Rac. This calcium-dependent Rac activation can be mediated by Protein Kinase C (PKC).

Therefore, by blocking L-type calcium channels, MEM 1003 reduces calcium influx, which could, in turn, modulate the activity of calcium-dependent signaling pathways, including those that lead to Rac activation. This represents a plausible, though unproven, hypothesis for an indirect effect of MEM 1003 on Rac signaling.

Conclusion

MEM 1003 is a CNS-selective L-type calcium channel modulator with demonstrated neuroprotective effects in in vitro models. Its characterization through receptor binding assays and electrophysiological recordings has provided a solid foundation for understanding its mechanism of action. Although its clinical development was discontinued, the preclinical data for MEM 1003 remain a valuable resource for the ongoing development of novel therapeutics for neurodegenerative diseases. The potential indirect link to the Rac signaling pathway through the modulation of intracellular calcium highlights the complex interplay of signaling cascades in neuronal function and provides an interesting avenue for future research. This technical guide serves as a comprehensive resource for scientists and researchers in the field, summarizing the key in vitro properties of MEM 1003 and providing detailed methodologies for its characterization.

References

(Rac)-MEM 1003: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MEM 1003, a potent, CNS-selective, L-type calcium channel antagonist of the dihydropyridine (B1217469) class, was investigated for its therapeutic potential in Alzheimer's disease. Preclinical studies demonstrated its capacity to ameliorate age-related cognitive deficits and exert neuroprotective effects. Developed by Memory Pharmaceuticals Corp., the compound, also known as MEM 1003, aimed to normalize aberrant neuronal calcium signaling, a key pathological feature implicated in neurodegenerative disorders.[1] Despite promising preclinical and early clinical safety data, the development of MEM 1003 was discontinued (B1498344) due to a failure to meet primary efficacy endpoints in Phase 2a clinical trials.[1] This guide provides a detailed overview of the available preclinical data for this compound, including quantitative data from key behavioral studies, experimental protocols, and a conceptualization of its mechanism of action.

Core Mechanism of Action

This compound is the racemic mixture of MEM 1003.[1] As a dihydropyridine compound, it functions as a potent L-type Ca2+ channel antagonist.[1] In the context of aging and Alzheimer's disease, neuronal calcium homeostasis is often disrupted, leading to excessive intracellular calcium levels. This calcium overload can trigger a cascade of detrimental events, including reduced neuronal excitability and, ultimately, cell death.[2] An increase in the density of L-type Ca2+ channels has been reported in the brains of aged individuals and those with Alzheimer's disease, exacerbating this issue.[2]

MEM 1003 was designed to selectively target these channels in the central nervous system, thereby restoring normal calcium signaling.[2] This selective action was a key differentiator from other L-type Ca2+ channel blockers, offering the potential for neuroprotection and improved cerebral blood flow without causing significant peripheral blood pressure reduction.[2]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of Alzheimer's disease pathology.

References

(Rac)-MEM 1003: A Technical Overview of a CNS L-Type Calcium Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a novel dihydropyridine (B1217469) compound that acts as a potent L-type calcium channel antagonist. Developed by Memory Pharmaceuticals, MEM 1003 was optimized for central nervous system (CNS) activity with the therapeutic goal of treating Alzheimer's disease and acute mania associated with bipolar disorder. The core mechanism of action centers on the modulation of aberrant neuronal calcium signaling, a pathological hallmark in several CNS conditions. Despite promising preclinical data and a favorable early clinical safety profile, the development of MEM 1003 was discontinued (B1498344) due to a failure to meet primary efficacy endpoints in Phase 2a clinical trials for both targeted indications. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, pharmacological data, and the outcomes of its clinical development program.

Mechanism of Action

MEM 1003 is a potent modulator of L-type voltage-gated calcium channels (L-VGCCs), which are crucial for regulating calcium influx into neurons. In pathological states such as Alzheimer's disease, dysregulation of calcium homeostasis can lead to excessive intracellular calcium levels, contributing to synaptic dysfunction and neuronal cell death. MEM 1003 was designed to selectively target neuronal L-VGCCs to normalize calcium influx, thereby aiming to protect against neurotoxicity and restore normal neuronal function.[1][2] Preclinical studies suggested that MEM 1003 exhibited a degree of CNS selectivity, with a more pronounced effect on cerebral vasculature compared to peripheral systems, potentially offering a better safety profile regarding cardiovascular effects compared to other dihydropyridines.

Signaling Pathway

The proposed mechanism of action for MEM 1003 involves the direct blockade of L-type calcium channels, which in turn reduces the influx of extracellular calcium into the neuron. This reduction in intracellular calcium is hypothesized to mitigate the downstream pathological effects of calcium overload, such as the activation of apoptotic pathways and the disruption of synaptic plasticity.

Preclinical Pharmacology

Limited preclinical data for MEM 1003 is publicly available, primarily from conference presentations. The following tables summarize the key findings.

In Vitro Pharmacology

| Parameter | Method | Result |

| L-type Ca²⁺ Channel Binding | Radioligand binding assay with [3H]-(+)-PN200-110 in brain membrane preparations. | Data not publicly available (described as a "potent" antagonist). |

In Vivo Pharmacology & Efficacy

| Animal Model | Study Type | Key Findings |

| Aged Rats | Morris Water Maze | Improved spatial memory performance. |

| Aged Rats | Attentional Set-Shifting | Improved attentional performance. |

| Animal Models | Vascular Smooth Muscle Relaxation | Selective relaxation of cerebral versus peripheral vascular smooth muscle. |

Experimental Protocols

Receptor Binding Assay: Brain membrane preparations were generated according to standard protocols. The binding assay was conducted by incubating various concentrations of MEM 1003 with the radioligand [3H]-(+)-PN200-110 (50 pM) and the membrane preparation at room temperature for two hours. Non-specific binding was determined in the presence of 10 µM nifedipine.

Slow Afterhyperpolarization (sAHP) Electrophysiology: Conventional hippocampal slices (400 µm) were prepared from male Fischer 344 rats. Whole-cell recordings were obtained from CA1 neurons. Cells were held in current-clamp mode at -60 mV. A 150 ms (B15284909) depolarizing current step (200-400 pA) was used to elicit a burst of three to four action potentials. The amplitude of the subsequent afterhyperpolarization was measured.

Clinical Development Program

The clinical development of MEM 1003 focused on Alzheimer's disease and acute mania in bipolar disorder. However, the program was terminated after Phase 2a trials failed to demonstrate efficacy.

Phase 2a Clinical Trial in Alzheimer's Disease (NCT00257673)

This multi-center, randomized, double-blind, placebo-controlled study enrolled 183 patients with mild to moderate Alzheimer's disease.[1]

Trial Design:

Efficacy Results: The trial failed to meet its primary endpoint, which was the mean change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score at 12 weeks.[1] The negative result was attributed in large part to an unusually high placebo response, particularly in the subgroup of patients on monotherapy.[1] In the subgroup of patients also receiving cholinesterase inhibitors, there was a trend favoring MEM 1003 over placebo on the ADAS-cog and secondary endpoints (Mini-Mental State Exam, Alzheimer's Disease Cooperative Study-Activities of Daily Living, Clinician Interview-Based Impression of Change with Caregiver Input, and the Neuropsychiatric Inventory), but these differences were not statistically significant.[1]

Safety and Tolerability: MEM 1003 was generally well-tolerated. The rates of treatment-emergent adverse events were similar across all treatment arms.[1] There were seven serious adverse events in five subjects, including two deaths. Four of these subjects were in the 30 mg dose group and one in the 90 mg dose group.[1] None of the serious adverse events were considered to be treatment-related by the investigators.[1]

Phase 2a Clinical Trial in Bipolar Mania (NCT00374920)

This multi-center, double-blind, randomized, placebo-controlled study evaluated the safety and efficacy of MEM 1003 for the treatment of acute mania in 84 patients with bipolar disorder.

Efficacy Results: The trial failed to meet its primary and secondary endpoints. There was no statistically significant difference between MEM 1003 and placebo in the percentage of patients with at least a 50% improvement from baseline in the Young Mania Rating Scale (YMRS) at 21 days. Secondary endpoints, including the mean change from baseline in the YMRS and other scales, also showed no benefit.

Safety and Tolerability: MEM 1003 was reported to be safe and generally well-tolerated in this study.

Conclusion

This compound was a CNS-optimized L-type calcium channel antagonist that showed promise in preclinical models of cognitive dysfunction. However, this preclinical potential did not translate into clinical efficacy in Phase 2a trials for either Alzheimer's disease or acute mania in bipolar disorder. The failure of these trials led to the discontinuation of its development. The case of MEM 1003 highlights the challenges in translating preclinical findings in CNS disorders to successful clinical outcomes and underscores the complexities of targeting the calcium signaling pathway for these conditions. The publicly available data, primarily from press releases, provides a top-level overview of the compound's journey, but a more detailed understanding is limited by the lack of fully published clinical trial results.

References

(Rac)-MEM 1003: A Technical Guide on a CNS-Selective L-Type Calcium Channel Modulator and its Role in Neuronal Calcium Dysregulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) derivative designed as a potent, central nervous system (CNS)-selective L-type voltage-sensitive calcium channel (L-VSCC) antagonist.[1][2] Developed by Memory Pharmaceuticals, MEM 1003 was investigated for its therapeutic potential in neurological disorders characterized by neuronal calcium dysregulation, notably Alzheimer's disease and bipolar disorder.[3] The rationale for its development was based on the hypothesis that aberrant calcium influx through L-type channels contributes to the pathophysiology of these conditions.[4][5][6] Preclinical studies in aged animal models suggested pro-cognitive effects. However, the compound ultimately failed to demonstrate efficacy in Phase 2a clinical trials for both Alzheimer's disease and acute mania in bipolar disorder, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of this compound, summarizing the available preclinical and clinical data, detailing relevant experimental methodologies, and illustrating the key signaling pathways and experimental workflows.

Introduction: Neuronal Calcium Dysregulation in Neurological Disorders

Calcium (Ca2+) is a ubiquitous second messenger crucial for a multitude of neuronal functions, including neurotransmitter release, synaptic plasticity, and gene expression.[7] The tight regulation of intracellular calcium concentrations is paramount for normal neuronal function. Dysregulation of calcium homeostasis, often characterized by sustained increases in intracellular calcium, is a common pathological feature in several neurological and psychiatric disorders.[7][8][9]

L-type voltage-sensitive calcium channels (L-VSCCs), particularly the Cav1.2 and Cav1.3 subtypes, are key regulators of calcium influx in response to neuronal depolarization.[10] In conditions like Alzheimer's disease, there is evidence of increased L-VSCC expression and function in brain regions critical for memory, such as the hippocampus.[4] This can lead to excessive calcium influx, contributing to excitotoxicity, synaptic dysfunction, and ultimately, neuronal cell death.[11] Similarly, alterations in calcium signaling have been consistently implicated in the pathophysiology of bipolar disorder, with studies showing elevated intracellular calcium levels in patients.[5][6][9] Therefore, the modulation of L-VSCCs with selective antagonists like MEM 1003 was considered a promising therapeutic strategy.

This compound: Preclinical Data

Preclinical investigations with MEM 1003 suggested a favorable profile for treating CNS disorders, with evidence of cognitive enhancement in aged animals and a degree of CNS selectivity.

In Vitro and Ex Vivo Electrophysiology

While specific binding affinity data such as IC50 or Ki values for this compound on L-type calcium channels are not publicly available, its mechanism as a potent L-type Ca2+ channel antagonist has been described.[1][2]

One key preclinical finding was the effect of MEM 1003 on the slow afterhyperpolarization (sAHP) in hippocampal neurons. The sAHP is a prolonged hyperpolarization following a burst of action potentials, mediated by calcium-activated potassium channels, which can limit neuronal excitability. In aged neurons, an exaggerated sAHP is thought to contribute to cognitive decline. MEM 1003 was shown to reduce the sAHP, thereby potentially increasing neuronal excitability and improving cognitive function.

Animal Models of Cognitive Impairment

Studies in aged, cognitively impaired Fischer 344 rats were conducted to evaluate the pro-cognitive effects of MEM 1003. These studies utilized behavioral assays such as the Morris water maze and the attentional set-shifting task.

Table 1: Preclinical Efficacy of MEM 1003 in Aged Rats

| Behavioral Assay | Animal Model | Dosing | Key Findings |

| Morris Water Maze | Aged, cognitively impaired Fischer 344 rats | 1.0 and 10.0 mg/kg, i.p. | Improved spatial memory and attentional performance. |

| Attentional Set-Shifting Task | Aged, cognitively impaired Fischer 344 rats | 1.0 and 10.0 mg/kg, i.p. | Data not publicly available, but suggested improvements in cognitive flexibility. |

CNS Selectivity

A significant aspect of MEM 1003's preclinical profile was its reported CNS-selective vascular effects. It was found to relax cerebral vascular smooth muscle to a greater extent than peripheral vascular smooth muscle. This suggested a potential to improve cerebral blood flow without causing significant peripheral hypotension, a common side effect of non-selective L-type calcium channel blockers.

Clinical Trials and Outcomes

Despite promising preclinical data, MEM 1003 did not demonstrate efficacy in Phase 2a clinical trials for Alzheimer's disease and bipolar mania.

Phase 2a Trial in Alzheimer's Disease (NCT00257673)

This multicenter, randomized, double-blind, placebo-controlled study enrolled 183 individuals with mild to moderate Alzheimer's disease.[8] Participants received either MEM 1003 (30 mg or 90 mg, twice daily) or a placebo for 12 weeks. The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog).

The trial failed to meet its primary endpoint.[8] While a positive trend was observed in a subgroup of patients already receiving cholinesterase inhibitors, this was not statistically significant. The monotherapy arm was confounded by a large placebo response.[8]

Table 2: Overview of Phase 2a Alzheimer's Disease Trial (NCT00257673)

| Parameter | Description |

| Condition | Mild to Moderate Alzheimer's Disease |

| Number of Participants | 183 |

| Treatment Arms | MEM 1003 (30 mg BID), MEM 1003 (90 mg BID), Placebo |

| Treatment Duration | 12 weeks |

| Primary Outcome Measure | Change from baseline in ADAS-cog score |

| Result | Failed to meet primary endpoint |

Phase 2a Trial in Bipolar Mania (NCT00374920)

This multicenter, double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of MEM 1003 in 84 patients with acute mania associated with bipolar disorder. The primary outcome was the change from baseline in the Young Mania Rating Scale (YMRS) at 21 days.

This trial also failed to meet its primary and secondary endpoints. No significant difference was observed between the MEM 1003 and placebo groups in the reduction of mania symptoms as measured by the YMRS.

Table 3: Overview of Phase 2a Bipolar Mania Trial (NCT00374920)

| Parameter | Description |

| Condition | Acute Mania in Bipolar Disorder |

| Number of Participants | 84 |

| Treatment Arms | MEM 1003, Placebo |

| Treatment Duration | 21 days |

| Primary Outcome Measure | Change from baseline in YMRS score |

| Result | Failed to meet primary endpoint |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Slow Afterhyperpolarization (sAHP) Measurement

-

Objective: To measure the effect of this compound on the sAHP in hippocampal pyramidal neurons.

-

Preparation: Prepare acute hippocampal slices (300-400 µm) from adult rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.